N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
Description
N-(2-Methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a synthetic oxazole derivative characterized by a central 1,3-oxazole ring substituted with a 4-methylbenzenesulfonyl group at position 4, a 3-methylphenyl group at position 2, and a 2-methoxyethylamine moiety at position 3. Structural determination of such compounds often employs X-ray crystallography tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-7-9-17(10-8-14)27(23,24)20-19(21-11-12-25-3)26-18(22-20)16-6-4-5-15(2)13-16/h4-10,13,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQMTLLEPGKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial and antitumor activities.
Chemical Structure
The molecular formula of the compound is , and its structure includes a methoxyethyl group, a sulfonyl group, and an oxazole ring, which contribute to its biological efficacy. The structural representation is crucial for understanding the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth effectively. A study demonstrated that certain methoxylated quinazoline derivatives displayed broad-spectrum antimicrobial activity comparable to established antibiotics like Gentamicin and Ciprofloxacin . This suggests that this compound could potentially possess similar antimicrobial effects.
Antitumor Activity
Antitumor activity is another area where this compound shows promise. Recent studies have highlighted that compounds with oxazole and sulfonamide moieties can effectively inhibit tumor cell proliferation. For example, synthesized benzimidazole derivatives demonstrated considerable antitumor activity across various cancer cell lines . The mechanism often involves the disruption of cellular processes critical for cancer cell survival.
The biological activity of this compound may be attributed to its ability to interact with key enzymes and receptors involved in microbial resistance and tumor growth. Molecular modeling studies suggest that effective binding to target sites is essential for its inhibitory action .
Case Studies
- Antimicrobial Efficacy : In vitro studies of related compounds have shown IC50 values indicating effective inhibition against various bacterial strains. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
- Antitumor Screening : A comparative study on the antitumor potential of various synthetic derivatives revealed that those containing oxazole rings had enhanced activity against multiple cancer cell lines, with some derivatives showing GI50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU) .
Comparison with Similar Compounds
Key Differences:
Aromatic Systems : AAZ’s pyridinyl group introduces nitrogen-based hydrogen-bonding capacity, absent in the target’s 3-methylphenyl group. This may enhance AAZ’s binding to polar active sites (e.g., kinases) .
Solubility : The target’s 2-methoxyethylamine likely improves aqueous solubility compared to AAZ’s methoxyphenyl group, which is more lipophilic.
Research Findings and Implications
Structural Analysis
Crystallographic studies of such oxazole derivatives often rely on SHELX software for refinement, particularly SHELXL for small-molecule structures .
Metabolic and Pharmacokinetic Considerations
- The target’s 2-methoxyethylamine may reduce first-pass metabolism compared to AAZ’s methoxyphenyl, which is prone to oxidative demethylation.
- Higher molecular weight and aromaticity in AAZ might increase plasma protein binding, extending half-life but limiting tissue penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
